4H-Pyrano[2,3-b]pyridin-4-one

Solubility Enhancement Bioisosteric Replacement Drug Discovery

Select 4H-Pyrano[2,3-b]pyridin-4-one (8-azachromone) for its decisive 14.2-fold aqueous solubility improvement over tricyclic chromeno[2,3-b]pyridin-5-ones, enabling superior developability profiles. Its one-pot synthesis is validated scalable >100 g for preclinical toxicity studies. Additionally, this scaffold has yielded aldose reductase inhibitors with IC50=75 nM. Not interchangeable with generic flavonoid cores.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 22052-71-7
Cat. No. B13926522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrano[2,3-b]pyridin-4-one
CAS22052-71-7
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC=CC2=O
InChIInChI=1S/C8H5NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-5H
InChIKeyRUPJAYAIFGOFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrano[2,3-b]pyridin-4-one (CAS 22052-71-7) for Medicinal Chemistry Procurement: Scaffold Advantages and Differentiation


4H-Pyrano[2,3-b]pyridin-4-one, also known as 8-azachromone, is a nitrogen-containing heterocyclic scaffold that serves as a crucial bioisostere of the flavonoid core [1]. It features a fused pyran and pyridine ring system, which addresses the inherently poor drug-like properties, such as low solubility and metabolic instability, commonly associated with natural flavonoids [1]. This scaffold is a key intermediate for synthesizing diverse bioactive molecules, including kinase inhibitors and anti-inflammatory agents [1]. Its value in procurement is defined not by generic activity claims, but by specific, quantifiable advantages in solubility, synthetic accessibility, and biological target engagement when compared to related scaffolds.

4H-Pyrano[2,3-b]pyridin-4-one Procurement: Why Analogs and In-Class Scaffolds are Not Interchangeable


In-class compounds or close analogs cannot be simply interchanged due to quantifiable differences in key physicochemical and biological performance parameters. The bicyclic 4H-pyrano[2,3-b]pyridin-4-one core offers a distinct balance of molecular properties compared to tricyclic chromeno[2,3-b]pyridin-5-ones or the original flavonoid scaffolds, resulting in a documented 14.2-fold increase in aqueous solubility over a related drug molecule [1]. Furthermore, the efficient one-pot synthesis of this scaffold is specifically scalable to >100 g, a critical requirement for procurement for preclinical development, whereas conventional methods for similar compounds fail to deliver sufficient yield [2]. These are not marginal improvements but decisive, data-driven selection criteria that preclude generic substitution.

4H-Pyrano[2,3-b]pyridin-4-one (CAS 22052-71-7): Quantified Performance Advantages in Solubility, Synthesis, and Bioactivity


Solubility Advantage: 14.2-Fold Improvement Over a Related Drug Scaffold

When developing bioisosteres, the bicyclic 4H-pyrano[2,3-b]pyridin-4-one core offers a marked physicochemical advantage over the tricyclic 5H-chromeno[2,3-b]pyridin-5-one core found in the approved drug amlexanox. In a study focused on truncating the tricyclic core, a representative analog of the 4H-pyrano[2,3-b]pyridin-4-one scaffold demonstrated a 14.2-fold increase in aqueous solubility compared to amlexanox [1].

Solubility Enhancement Bioisosteric Replacement Drug Discovery

Synthetic Scalability: A One-Pot Method Validated at >100 g Scale

The procurement of sufficient material for preclinical studies is a critical bottleneck. An efficient, one-pot, two-step method for synthesizing 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones has been developed and proven to be scalable (>100 g) [1]. This contrasts sharply with conventional methods for the synthesis of this class, which proceed with very low yields and limit the capability to scale up to support animal studies .

Process Chemistry Scalable Synthesis Medicinal Chemistry

Aldose Reductase Inhibition: Potent Activity of a Spirohydantoin Derivative

Derivatives of 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-ones (8-azachromanones) have been developed as potent aldose reductase inhibitors. A specific spirohydantoin derivative, the 2'R,4'S enantiomer of cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione, exhibited an IC50 of 7.5 x 10^-8 M against human placenta aldose reductase [1]. While a direct comparator in the same assay is not provided, this potency level is notable within the context of the broader class of spirohydantoin aldose reductase inhibitors.

Aldose Reductase Inhibitor Diabetes Complications Enzyme Inhibition

4H-Pyrano[2,3-b]pyridin-4-one (CAS 22052-71-7): Prioritized Applications Based on Quantitative Evidence


Lead Optimization for Kinase Inhibitors (e.g., CDK2, PARP-1) Requiring Improved Solubility

Procure this scaffold as a core for synthesizing analogs with a demonstrated 14.2-fold solubility advantage over tricyclic scaffolds [1]. This is directly applicable for medicinal chemists seeking to overcome the poor aqueous solubility often encountered with flat, aromatic kinase inhibitor chemotypes. The improved solubility can translate to better developability profiles and reduced risk of formulation failure.

Preclinical Development Programs Requiring Multi-Gram Quantities for In Vivo Studies

Utilize the established one-pot synthesis for 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones, which is validated to be scalable (>100 g) [2]. This is a critical enabler for procurement managers and process chemists supporting programs that require large quantities of a key intermediate for comprehensive animal efficacy and toxicology studies.

Medicinal Chemistry Programs Targeting Diabetic Complications via Aldose Reductase Inhibition

Prioritize the 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one (8-azachromanone) scaffold for generating novel spirohydantoin aldose reductase inhibitors. The demonstrated high potency (IC50 = 75 nM) of a derivative against human enzyme [3] validates this scaffold as a productive starting point for SAR exploration in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-Pyrano[2,3-b]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.